3-(2-chlorophenyl)-5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 2-chlorophenyl group at position 2.
- A trifluoromethyl group at position 2.
- A methyl substituent at position 3.
- A 3-morpholinopropylamine moiety at position 5.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholinopropylamine side chain may improve solubility and target binding .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClF3N5O/c1-14-13-17(26-7-4-8-29-9-11-31-12-10-29)30-20(27-14)18(19(28-30)21(23,24)25)15-5-2-3-6-16(15)22/h2-3,5-6,13,26H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQPBQZKRRVRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.8 g/mol. The presence of trifluoromethyl and chlorophenyl groups contributes to its unique chemical properties, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of oncology and infectious diseases. Its mechanism of action often involves the inhibition of specific kinases or enzymes critical for cell proliferation and survival.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, in vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (NALM-6) cells. The compound's ability to induce apoptosis through the activation of caspase pathways has been noted in these studies.
Table 1: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| NALM-6 | 12.8 | Inhibition of cell proliferation |
| SB-ALL | 10.5 | Targeting kinase pathways |
Antifungal Activity
In addition to its anticancer properties, this compound has shown promise as an antifungal agent. Studies targeting Candida albicans have indicated that it can inhibit yeast casein kinase, which is crucial for fungal cell wall integrity and stress response mechanisms.
The biological activity of this compound can be attributed to its interaction with specific protein targets within cells. Molecular docking studies suggest that it binds effectively to the active sites of various kinases involved in cancer and fungal metabolism.
Figure 1: Binding Interactions with Target Kinases
Binding Interactions
Case Studies
- Case Study on Anticancer Efficacy : A study published in Frontiers in Chemistry explored the effects of similar pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
- Antifungal Screening : In another investigation, researchers assessed the antifungal activity against Candida albicans. The compound demonstrated a significant reduction in fungal viability at concentrations as low as 10 µM, indicating its potential as an effective antifungal agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among analogs include substitutions at positions 3, 5, and 7, as well as the presence of halogens (e.g., Cl, F) and heterocyclic amines. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Key Observations :
SAR Trends :
- Position 3 : 4-Fluorophenyl () outperforms 2-chlorophenyl in anti-tubercular activity, suggesting para-halogens optimize target interactions.
- Position 7: Morpholinopropyl may improve microsomal stability compared to pyridinylmethyl, as seen in related compounds .
- Trifluoromethyl : Enhances potency across analogs by stabilizing hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
